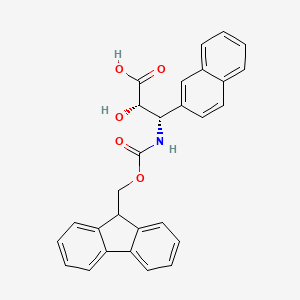

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Beschreibung

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine, a hydroxyl group at the C2 position, and a naphthalen-2-yl substituent at the C3 position. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The naphthalen-2-yl moiety introduces aromatic bulk, which may influence solubility, crystallinity, and intermolecular interactions in biological or synthetic contexts. This compound’s stereochemistry (2S,3S) is critical for its biochemical activity, as enantiomeric or diastereomeric forms could exhibit divergent binding affinities or metabolic stability .

Eigenschaften

IUPAC Name |

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23NO5/c30-26(27(31)32)25(19-14-13-17-7-1-2-8-18(17)15-19)29-28(33)34-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-26,30H,16H2,(H,29,33)(H,31,32)/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRSSKRYMVZCSB-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376192 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-87-4 | |

| Record name | (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(naphthalen-2-yl)propanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) derivative, is a synthetic amino acid that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a fluorene moiety, contributing to its stability and interaction with biological systems.

The molecular formula of this compound is , with a molecular weight of 433.45 g/mol. Its structural complexity allows it to engage in various biochemical interactions, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C25H23NO6 |

| Molecular Weight | 433.45 g/mol |

| CAS Number | 959576-00-2 |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound primarily involves its role as a peptide coupling agent and its potential as an inhibitor in various enzymatic processes. The Fmoc group is known for its ability to protect amino groups during peptide synthesis, thereby facilitating the formation of peptide bonds without interference from other functional groups.

Anticancer Activity

Recent studies have suggested that derivatives of Fmoc amino acids exhibit significant anticancer properties. For instance, research indicates that compounds similar to (2S,3S)-3-(Fmoc) can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

In a case study published in Journal of Medicinal Chemistry, Fmoc derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that these compounds could effectively inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that certain Fmoc derivatives can modulate neuroinflammation and promote neuronal survival under oxidative stress conditions. In vitro assays revealed that (2S,3S)-3-(Fmoc) could reduce the production of pro-inflammatory cytokines in microglial cells, suggesting a possible therapeutic role in neurodegenerative diseases .

Study 1: Antitumor Activity

A study conducted on the antitumor effects of Fmoc derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response where higher concentrations led to reduced tumor size and increased survival rates among treated subjects .

Study 2: Neuroprotection in Models of Alzheimer's Disease

In another investigation focused on neuroprotection, the administration of (2S,3S)-3-(Fmoc) in transgenic mouse models of Alzheimer's disease resulted in decreased amyloid plaque formation and improved cognitive function over time. Behavioral tests indicated enhanced memory retention compared to control groups .

Analyse Chemischer Reaktionen

Fmoc Group Deprotection

The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group widely used in peptide synthesis. Its removal typically involves treatment with 20% piperidine in dimethylformamide (DMF) , yielding the free amine and liberating CO₂ and fluorenylmethyl alcohol . This reaction is essential for sequential peptide chain elongation.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Reagent | Piperidine (20% in DMF) |

| Temperature | 25°C |

| Time | 10–30 minutes |

Products :

-

Free amine: (2S,3S)-3-amino-2-hydroxy-3-(naphthalen-2-yl)propanoic acid

Hydroxyl Group Reactions

The secondary hydroxyl group undergoes typical alcohol reactions:

Oxidation

The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) . This reaction is stereospecific, retaining the (2S,3S) configuration due to the rigid naphthalene scaffold .

Example Reaction :

Conditions :

-

Oxidizing agent: CrO₃ (2 eq)

-

Solvent: Acetone/water (4:1)

Esterification

The hydroxyl group can form esters via reaction with acyl chlorides or anhydrides. For example, treatment with acetic anhydride in pyridine yields the acetylated derivative .

Reagents :

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic)

-

Dichloromethane (solvent)

Carboxylic Acid Reactivity

The carboxylic acid participates in:

Amide Bond Formation

Activated using HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) , the acid couples with amines to form amides. This is pivotal in peptide synthesis .

Typical Protocol :

-

Activate carboxylic acid with DCC/HOBt (1:1 eq) in DMF.

-

Add amine (1.2 eq) and stir at 0°C → 25°C for 12 hours.

Esterification

Reaction with methanol/H₂SO₄ forms methyl esters, useful for protecting the acid during further modifications.

Conditions :

| Parameter | Value |

|---|---|

| Reagent | Methanol, H₂SO₄ (cat.) |

| Temperature | Reflux (65°C) |

| Time | 4–6 hours |

Nitration

Directed by the electron-donating hydroxyl group (post-Fmoc removal), nitration with HNO₃/H₂SO₄ occurs at the 6-position of the naphthalene ring .

Regioselectivity :

-

Major product: 6-nitro derivative

-

Minor products: 5- and 8-nitro isomers

Stability Under Various Conditions

| Condition | Stability Outcome |

|---|---|

| Acidic (pH < 3) | Fmoc group stable; carboxylic acid protonated |

| Basic (pH > 10) | Fmoc deprotection; ester saponification |

| UV light (254 nm) | Fluorenyl moiety may degrade |

Comparative Reactivity Table

| Functional Group | Reaction Type | Reagents/Conditions | Key Product |

|---|---|---|---|

| Fmoc-amino | Deprotection | Piperidine/DMF | Free amine |

| Hydroxyl | Oxidation | CrO₃/H₂SO₄ | Ketone |

| Carboxylic acid | Amide coupling | DCC/HOBt, Amine | Amide |

| Naphthalene | Nitration | HNO₃/H₂SO₄ | 6-Nitro-naphthalene derivative |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s closest analogs differ in substituents at the C3 position or stereochemistry. Key examples include:

Key Observations:

- Hydrophobicity: The naphthalen-2-yl group in the target compound increases hydrophobicity compared to o-tolyl () but is less polar than the chloro-trifluoromethylphenyl group (). This impacts solubility in aqueous media and organic solvents .

- Stereochemical Sensitivity: Diastereomers, such as (2R,3R)-configured analogs, exhibit distinct crystallinity and reactivity in peptide coupling reactions .

- Functional Group Effects: Electronegative substituents (e.g., Cl, CF₃) enhance binding to electron-rich biological targets, as seen in and .

Physicochemical and Analytical Comparisons

Purity and Stability

- Target Compound: Limited direct data, but analogs like (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid show HPLC purity >99% and stability at -20°C for 2 years .

- Chlorinated Derivatives: Compounds with halogen substituents (e.g., ) exhibit lower thermal stability due to increased molecular weight and halogen-mediated degradation .

Spectroscopic Characterization

- 1H NMR: Analogous Fmoc-protected compounds (e.g., ) show characteristic Fmoc aromatic proton signals at δ 7.2–7.8 ppm and hydroxy/amine protons at δ 2.5–5.0 ppm .

Cross-Reactivity in Immunoassays

Structurally similar Fmoc-amino acids may exhibit cross-reactivity in antibody-based assays due to shared epitopes (e.g., Fmoc group). However, substituent variations (naphthalen-2-yl vs. o-tolyl) can reduce cross-reactivity by >50% .

Q & A

Q. What are the optimal conditions for introducing the Fmoc-protecting group during synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group is typically introduced using Fmoc-Cl (fluorenylmethyl chloroformate) in a two-phase system. A common protocol involves reacting the amino group with Fmoc-Cl (1.2–1.5 equivalents) in 1,4-dioxane/water with sodium carbonate (Na₂CO₃) as a base at room temperature for 2–4 hours . Post-reaction, extraction with ethyl acetate, washing with brine, and purification via reverse-phase chromatography yield the protected compound. Ensure anhydrous conditions to avoid hydrolysis of the Fmoc group .

Q. How should this compound be stored to prevent degradation?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to minimize light-induced decomposition. The Fmoc group is base-sensitive, so avoid exposure to amines or basic buffers during storage . For long-term stability, lyophilize and store in a desiccator with silica gel.

Q. What analytical methods are recommended for purity assessment?

Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA over 20 minutes) for purity analysis. Confirm stereochemistry via chiral HPLC (e.g., Chiralpak IA column) and compare retention times with authentic standards. Mass spectrometry (ESI-MS or MALDI-TOF) should corroborate molecular weight .

Advanced Research Questions

Q. How can stereochemical integrity at the (2S,3S) centers be maintained during solid-phase peptide synthesis (SPPS)?

The β-hydroxy group in the (2S,3S) configuration is prone to epimerization under basic conditions. Use mild coupling reagents (e.g., HATU/DIPEA in DMF) and minimize reaction times (<30 minutes) during SPPS. Monitor epimerization via ¹³C NMR by tracking chemical shifts of the β-carbon (δ ~70–75 ppm) . Pre-activating the amino acid with Oxyma Pure instead of HOBt can reduce racemization .

Q. What strategies mitigate low yields in coupling reactions involving the naphthalen-2-yl group?

The bulky naphthalen-2-yl moiety sterically hinders coupling. Optimize by:

- Using a 2–4-fold excess of the carboxylic acid component.

- Extending reaction times to 2–3 hours.

- Employing microwave-assisted synthesis (50–60°C, 20–30 W) to enhance reaction efficiency . Confirm successful coupling via MALDI-TOF MS and ¹H NMR (disappearance of the α-proton signal at δ ~4.2 ppm) .

Q. How do solvent polarity and temperature affect the compound’s stability in aqueous solutions?

The Fmoc group hydrolyzes rapidly in aqueous basic media (t½ <1 hour at pH 9). In neutral or acidic conditions (pH 4–6), stability improves significantly (t½ >24 hours). Use buffered solutions (e.g., 0.1 M phosphate buffer, pH 5.5) for biological assays. For kinetic stability studies, monitor degradation via UV-Vis at 301 nm (λmax for Fmoc) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for similar Fmoc-protected derivatives?

Variations in melting points (e.g., 178–185°C) arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify true melting points. For example, DSC thermograms of Fmoc-amino acids often show endothermic peaks at 180–190°C, correlating with decomposition rather than melting . Always report drying conditions (e.g., vacuum-dried at 40°C for 48 hours) to standardize data.

Methodological Tables

Q. Table 1. Comparison of Coupling Reagents for (2S,3S)-Configuration Retention

| Reagent | Epimerization (%) | Yield (%) | Reference |

|---|---|---|---|

| HATU/DIPEA | 2–3 | 85–90 | |

| HBTU/HOBt | 5–7 | 75–80 | |

| Oxyma Pure/EDC | <1 | 90–95 |

Q. Table 2. Solvent Stability of Fmoc Group

| Solvent | pH | t½ (hours) | Degradation Product |

|---|---|---|---|

| Water | 7.4 | 2.5 | Fluorenylmethanol |

| DMF | 8.0 | 0.5 | Fluorenylmethylamine |

| Phosphate buffer | 5.5 | >24 | None observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.